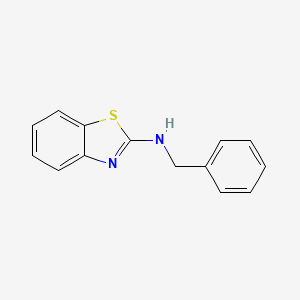

N-ベンジル-1,3-ベンゾチアゾール-2-アミン

概要

説明

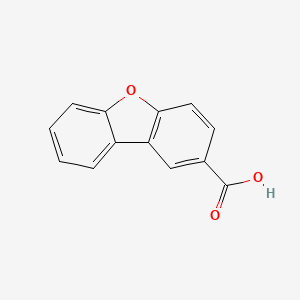

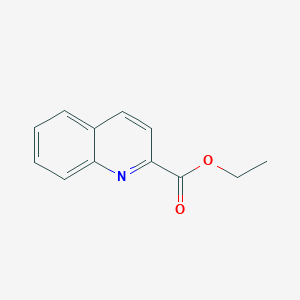

N-Benzyl-1,3-benzothiazol-2-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology as antitumor agents .

Synthesis Analysis

The synthesis of N-Benzyl-1,3-benzothiazol-2-amine derivatives can be achieved through various methods. One approach involves the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of ethanol . Another method includes the oxidative C–H functionalization using hypervalent iodine to promote regioselective synthesis of N-substituted benzothiazol-2-amines . Additionally, the synthesis of benzothiazole derivatives can occur through isomerization reactions, as reported in the unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazol-2-yl-2-nitroethene-1,1-diamines .

Molecular Structure Analysis

The molecular structure of N-Benzyl-1,3-benzothiazol-2-amine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. The crystal structure of related compounds reveals that the benzothiazol and imidazol rings can be planar with a small dihedral angle between them, and the piperidin ring can adopt a chair conformation . Intermolecular hydrogen bonds can also play a role in the stabilization of the molecular structure, as seen in N,N-(2-benzothiazole)(2-pyridylmethyl)amine .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including oxidative C–H functionalization , condensation , and isomerization . The reactivity of these compounds can be influenced by the presence of substituents on the benzothiazole nucleus, which can affect the rate of isomerization and the stability of intermediates . The formation of nitrenium ions from benzothiazole derivatives has been implicated in cellular damage, which is relevant to their antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-1,3-benzothiazol-2-amine derivatives are influenced by their molecular structure. The lipophilicity of these compounds can present limitations for drug formulation and bioavailability, which has led to the development of water-soluble prodrugs . The stability of these compounds can vary, with some derivatives showing long lifetimes for their esters, which can restrict their effects to specific cells or tissues . The solubility, chemical stability, and reversion to the parent molecule are critical factors for the in vivo preclinical evaluation of these compounds .

科学的研究の応用

抗結核化合物

N-ベンジル-1,3-ベンゾチアゾール-2-アミン: 誘導体は、抗結核剤として有望視されています。最近の合成開発により、標準的な基準薬と比較して、M. tuberculosisに対するより優れた阻害活性を示す新しい化合物が生み出されました。これらの誘導体は、ジアゾカップリング、クネーフェナーゲル縮合、ビジネリ反応などのさまざまな経路を通じて合成されます .

グリーンケミストリー合成

この化合物は、特にベンゾチアゾール化合物の合成において、グリーンケミストリーにおいて重要な役割を果たしています。アルデヒド、ケトン、酸、アシルクロリドとの縮合反応、およびチオアミドまたは二酸化炭素 (CO2) を原料とした環化反応に関与しています。これは、廃棄物を削減し、有害物質の使用を避けるというグリーンケミストリーの目標と一致しています .

医薬品化学

医薬品化学において、N-ベンジル-1,3-ベンゾチアゾール-2-アミンは、その広範な生物活性のために重要です。抗癌剤、抗菌剤、抗糖尿病剤、駆虫剤、抗腫瘍剤、抗ウイルス剤、抗酸化剤、抗炎症剤、神経保護作用を持つ化合物の開発に使用されています .

酵素阻害

この化合物は、さまざまな酵素の阻害に関与しており、これは新しい治療薬の開発に不可欠です。例えば、ユビキチンリガーゼの阻害に関与しており、これは細胞内のタンパク質の調節において重要です .

抗菌活性

N-ベンジル-1,3-ベンゾチアゾール-2-アミン: 誘導体は、抗菌作用を含む幅広い生物活性を示してきました。これは、特に抗生物質耐性が増加している時代に、新しい抗菌剤の探索において貴重なものです .

製薬用途

この化合物の誘導体は、さまざまな製薬用途で研究されています。核ホルモン受容体に関連する疾患の潜在的な治療法として、およびアデノシンA2A受容体のモジュレーターとして研究されています .

作用機序

Target of Action

N-Benzyl-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been found to have significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . As a result, the integrity of the bacterial cell wall is compromised, leading to the death of the bacteria.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and is critical for the survival and pathogenicity of Mycobacterium tuberculosis. By inhibiting DprE1, N-Benzyl-1,3-benzothiazol-2-amine disrupts this pathway, leading to the death of the bacteria .

Result of Action

The result of the action of N-Benzyl-1,3-benzothiazol-2-amine is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .

将来の方向性

特性

IUPAC Name |

N-benzyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTMSMWBZPBBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

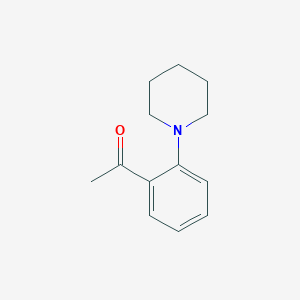

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347058 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21816-82-0 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)